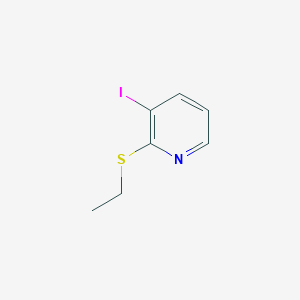

2-Ethylsulfanyl-3-iodo-pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylsulfanyl-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INS/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEZBAJJMIPFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Ethylsulfanyl 3 Iodo Pyridine Analogs

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond in 2-ethylsulfanyl-3-iodo-pyridine is the most reactive site for transformations among carbon-halogen bonds, making it a prime target for various cross-coupling reactions. This reactivity is exploited to introduce a wide range of substituents at the 3-position of the pyridine (B92270) ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgnrochemistry.comwikipedia.org For this compound analogs, these reactions provide efficient pathways to novel compounds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. mdpi.com This method has been successfully applied to couple this compound with various boronic acids and esters. The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, and a base. mdpi.comclaremont.edu The choice of catalyst and reaction conditions can be influenced by the electronic and steric properties of the coupling partners. rug.nl For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids has been achieved using Pd(dppf)Cl2 at temperatures between 65–100 °C. claremont.edu These reactions often tolerate a range of functional groups and can proceed in the presence of water and oxygen. claremont.edu

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Analogs

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | Dioxane/Water | 65-100 | 5-89 | claremont.edu |

| 5-iodoimidazo[1,2-d] wikipedia.orgwikipedia.orglibretexts.orgthiadiazole | Various boronic acids | Pd(OAc)2/Xantphos | Cs2CO3 | 1,4-Dioxane | 130 | - | nih.gov |

| 6-chloro-11-azabenzo[a]phenothiazin-5-one | 3-chlorophenyl boronic acid | Pd(dppb)Cl/Ligand | - | - | - | Good | gouni.edu.ng |

Data sourced from multiple studies to illustrate the versatility of the Suzuki-Miyaura coupling.

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene. wikipedia.org The reaction typically proceeds with trans selectivity, leading to the formation of a substituted alkene. organic-chemistry.orgyoutube.com The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org For substrates like this compound, the Heck reaction offers a direct method for introducing alkenyl groups at the 3-position. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. fu-berlin.de While specific examples with this compound are not detailed in the provided results, the general principles of the Heck reaction are well-established for various aryl halides. wikipedia.orgorganic-chemistry.org

Table 2: General Conditions for Heck Reactions

| Parameter | Common Reagents/Conditions |

| Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligands | PPh3, o-Tol3P, tBu3P, NHC |

| Base | Et3N, Na2CO3, K2CO3 |

| Solvent | DMF, NMP, Dioxane, Toluene |

| Temperature | >100 °C |

This table summarizes common conditions for the Heck reaction based on general literature. fu-berlin.de

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.org A key advantage of this method is the stability of organotin reagents to air and moisture. nrochemistry.comwikipedia.org The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org The Stille reaction can be applied to this compound to introduce a variety of organic groups. A significant challenge with Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts. nrochemistry.com However, protocols using catalytic amounts of tin have been developed to mitigate these issues. msu.edumsu.edu

Table 3: Stille Coupling Reaction Overview

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Coupling Partners | Organotin reagent and organic halide |

| Advantages | Organotin reagents are often stable and tolerate various functional groups |

| Disadvantages | Toxicity of tin compounds and removal of byproducts |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination |

Information compiled from various sources describing the Stille reaction. nrochemistry.comwikipedia.orglibretexts.org

The Negishi cross-coupling reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. nih.gov This method is known for its high reactivity and functional group tolerance. organic-chemistry.org For unactivated alkyl halides, specific catalyst systems like Pd2(dba)3 with PCyp3 as a ligand have proven effective. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and a wide range of (hetero)aryl halides can be coupled with alkyl- and arylzinc reagents. organic-chemistry.org This makes the Negishi coupling a powerful tool for the alkylation and arylation of this compound analogs. The use of acenaphthoimidazolylidene palladium complexes has been shown to be highly efficient, even at low catalyst loadings. organic-chemistry.org

Table 4: Effective Catalyst Systems for Negishi Cross-Coupling

| Catalyst System | Substrates | Conditions | Key Features | Reference |

| 2% Pd2(dba)3/8% PCyp3/NMI | Primary alkyl iodides, bromides, chlorides, and tosylates | THF/NMP, 80 °C | Tolerates various functional groups | organic-chemistry.orgnih.gov |

| Acenaphthoimidazolylidene Pd complexes | (Hetero)aryl halides and alkylzinc reagents | Dioxane, Room Temp | High yields, low catalyst loadings, tolerates functional groups | organic-chemistry.org |

| Pd(OAc)2/SPhos or XPhos | Arylzinc iodides and acryloyl chlorides | - | Excellent results in certain Negishi couplings | mdpi.com |

This table highlights successful catalyst systems for Negishi cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. rug.nlrsc.org For the amination of this compound, the selectivity of the reaction would be a key consideration, especially if other reactive sites are present. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of catalyst systems has expanded the applicability of this reaction to a wide array of amines and aryl halides. wikipedia.org

Table 5: Key Ligands in Buchwald-Hartwig Amination

| Ligand | Common Name | Key Features |

| 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Effective for a variety of C-N couplings |

| 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl | DavePhos | Good for coupling primary amines |

| 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | XPhos | Highly active for many aminations |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | XantPhos | Effective with soluble organic bases like DBU |

This table lists common ligands used in Buchwald-Hartwig amination and their general applications. rsc.orgchemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Carbonylative Cross-Coupling Reactions

While specific studies on the carbonylative cross-coupling of this compound are not extensively documented in the provided results, the reactivity of similar iodo-pyridine derivatives in related cross-coupling reactions provides a strong basis for predicting its behavior. For instance, the Suzuki-type cross-coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines has been shown to be significantly influenced by the choice of base and solvent, with strong bases in dimethoxyethane (DME) leading to optimized yields and shorter reaction times. nih.gov This suggests that the electronic nature of the substituent at the 2-position plays a crucial role in the reactivity of the C-I bond. nih.gov Furthermore, pyridine sulfinates have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often problematic pyridine-2-boronates. rsc.org These findings imply that this compound would likely be a viable substrate for palladium-catalyzed carbonylative cross-coupling reactions, where carbon monoxide is inserted between the pyridine core and a coupling partner. The success of such a reaction would depend on optimizing conditions, including the choice of catalyst, base, solvent, and CO pressure, to favor the desired carbonylation pathway over direct coupling.

Reduction Reactions of Pyridyl Iodides

The reduction of the carbon-iodine bond in pyridyl iodides is a fundamental transformation. While specific literature on the reduction of this compound was not found, general methods for the reduction of aryl iodides are well-established and applicable. These methods often involve catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or metal-based reducing agents like zinc dust in the presence of an acid. The reactivity of the C-I bond makes it susceptible to reduction under relatively mild conditions. The presence of the ethylsulfanyl group might influence the reaction, potentially by coordinating with the metal catalyst, which could either enhance or hinder the reduction rate depending on the specific conditions.

Metalation Reactions and Organometallic Intermediates

The metalation of pyridine derivatives is a powerful tool for functionalization. Studies on the deprotonative lithiation of pyridine derivatives using alkyllithium-lithium-aminoalkoxide superbases have demonstrated excellent regio- and chemoselectivity. researchgate.net For a substrate like this compound, metal-halogen exchange is a highly probable reaction pathway when treated with organolithium reagents like n-butyllithium. This would lead to the formation of a 3-lithiopyridine intermediate, which can then be trapped with various electrophiles to introduce new functional groups at the 3-position. The regioselectivity of this process is generally high due to the high reactivity of the C-I bond towards lithium-halogen exchange. The resulting organometallic intermediate is a valuable synthon for creating a diverse range of substituted pyridines.

Oxidative Addition Studies with Metal Complexes

Oxidative addition is a critical step in many catalytic cycles, particularly in cross-coupling reactions. ilpi.com This process involves the addition of a substrate, such as an aryl iodide, to a low-valent transition metal complex, resulting in the oxidation of the metal center. ilpi.com The C-I bond in this compound is expected to readily undergo oxidative addition to various transition metal complexes, such as those of palladium(0), nickel(0), or rhodium(I). rsc.org The facility of this reaction is due to the relatively weak C-I bond and the stability of the resulting metal-aryl and metal-iodide bonds. ilpi.com Studies on the oxidative addition of various organic halides to metal centers have shown that the reaction is favored for more electron-deficient metal centers and is a key step in activating the C-I bond for subsequent transformations. ilpi.comrsc.org While specific oxidative addition studies with this compound are not detailed, the general principles of this fundamental organometallic reaction are well-understood and directly applicable. ilpi.com It is also noteworthy that even d(0) transition-metal complexes can undergo reactions analogous to oxidative addition through the involvement of redox-active ligands. nih.gov

Copper-Catalyzed Trifluoromethylation of Iodo-Pyridine Derivatives

The introduction of a trifluoromethyl group into heterocyclic compounds is of significant interest in medicinal chemistry. Copper-catalyzed trifluoromethylation of iodo-pyridine derivatives has been shown to be a smooth and effective transformation. nih.gov In a general procedure, an aryl iodide is reacted with a trifluoromethyl source, such as FSO₂CF₂CO₂Me (Chen's reagent), in the presence of a copper(II) chloride catalyst in a solvent like DMF at elevated temperatures. rsc.org This method has been successfully applied to various iodo-pyridine derivatives, with isolated yields typically ranging from 50-88%. nih.gov The reaction is generally tolerant of different functional groups and their positions on the pyridine ring. nih.gov It is expected that this compound would undergo a similar copper-catalyzed trifluoromethylation to yield 2-Ethylsulfanyl-3-(trifluoromethyl)pyridine. The reaction conditions would likely involve heating the substrate with a suitable trifluoromethylating agent and a copper catalyst.

Table 1: Copper-Catalyzed Trifluoromethylation of Iodoarenes

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Iodonaphthalene | 1-(Trifluoromethyl)naphthalene | 82 |

| 2 | 2-Iodoacetophenone | 2-(Trifluoromethyl)acetophenone | 87 |

| 3 | 5-Chloro-2-iodopyrimidine | 5-Chloro-2-(trifluoromethyl)pyrimidine | 83 (NMR) |

| 4 | 3-Iodo-2-methoxypyridine | 2-Methoxy-3-(trifluoromethyl)pyridine | 70 |

Yields are isolated unless otherwise noted. Data sourced from supporting information on copper(II)-catalyzed trifluoromethylation. rsc.org

Reactions of the Ethylsulfanyl Group

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The ethylsulfanyl group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. The selective oxidation of sulfides to sulfoxides or their further oxidation to sulfones can be achieved by carefully selecting the oxidant and reaction conditions. acsgcipr.org

Oxidation to Sulfoxides:

A variety of reagents can be employed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org Hydrogen peroxide is a "green" and effective oxidant for this purpose, often used in conjunction with a catalyst or an acid. nih.gov For instance, a transition-metal-free method utilizing 30% hydrogen peroxide in glacial acetic acid at room temperature has been shown to provide excellent yields of sulfoxides (90-99%) with high selectivity, avoiding overoxidation to the sulfone. nih.gov Other methods include the use of urea-hydrogen peroxide, which is a stable and inexpensive reagent. organic-chemistry.org The selectivity for sulfoxide formation can often be controlled by careful stoichiometry of the oxidant and monitoring the reaction progress. acsgcipr.org

Oxidation to Sulfones:

For the complete oxidation of sulfides to sulfones, stronger oxidizing conditions or different catalytic systems are typically required. organic-chemistry.org Hydrogen peroxide can also be used for this transformation, often in higher concentrations and at elevated temperatures, and in the presence of catalysts like niobium carbide or tungstate. organic-chemistry.orgmdpi.com A general procedure for the oxidation of sulfides to sulfones involves reacting the sulfide (B99878) with an excess of 30 wt% H₂O₂ in a suitable solvent like 95% ethanol (B145695) at a slightly elevated temperature, often with a catalyst. mdpi.com

Table 2: Oxidation of Sulfides

| Entry | Product | Oxidant/Catalyst | Conditions |

| 1 | Sulfoxide | H₂O₂ / Acetic Acid | Room Temperature |

| 2 | Sulfone | H₂O₂ / Niobium Carbide | - |

| 3 | Sulfoxide | Urea-Hydrogen Peroxide | Solid State |

| 4 | Sulfone | Permanganate on MnO₂ | Heterogeneous |

This table summarizes various conditions for the oxidation of sulfides. Data sourced from multiple literature sources on sulfide oxidation. nih.govorganic-chemistry.org

Desulfurization and Related Transformations

The cleavage of the carbon-sulfur bond in 2-alkylsulfanylpyridines, a process known as desulfurization, is a significant transformation in organic synthesis. This reaction allows for the removal of the sulfur-containing group and the introduction of a hydrogen atom in its place, effectively leading to a de-sulfur-hydrogenation of the pyridine ring.

One of the most common reagents employed for the desulfurization of thioethers is Raney Nickel. organic-chemistry.org This reagent is particularly effective in cleaving the C-S bond and replacing it with a C-H bond. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of alkylthiopyridines suggests that this compound would undergo desulfurization under similar conditions. For instance, the methylthio group at the C4 position of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles can be readily removed with Raney Nickel. organic-chemistry.org

Other methods for desulfurization that have been developed include the use of molybdenum hexacarbonyl, which can remove sulfhydryl groups from various thiols, and nickel-catalyzed cleavage of C-S bonds in aryldimethylsulfonium triflates. organic-chemistry.org These methods offer alternative approaches that might be applicable to this compound and its analogs, potentially with varying degrees of efficiency and selectivity.

It is important to note that the reaction conditions for desulfurization can sometimes lead to the reduction of other functional groups. In the case of this compound, the iodo group at the 3-position might also be susceptible to reduction, depending on the chosen reagent and reaction conditions. Therefore, careful selection of the desulfurization method is crucial to achieve the desired transformation without affecting other parts of the molecule.

Nucleophilic Reactivity at the Sulfur Atom or Adjacent Centers

The sulfur atom in this compound is a site of nucleophilic character, making it susceptible to attack by various electrophiles. msu.edu This reactivity is a general feature of sulfides, which can react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edu This process is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. msu.edu

Oxidation of the Sulfur Atom

One of the most common reactions involving the sulfur atom in thioethers is oxidation. jchemrev.com Sulfides can be selectively oxidized to either sulfoxides or sulfones, depending on the oxidizing agent and the reaction conditions. organic-chemistry.orgmdpi.com

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov For example, the oxidation of the methylthio group in 4-methylthio-1,3-oxazoles to the corresponding methylsulfonyl group is achieved using m-CPBA. organic-chemistry.org The selective oxidation of sulfides to sulfoxides can also be achieved using reagents like urea-hydrogen peroxide. organic-chemistry.org

Further oxidation of the sulfoxide yields the corresponding sulfone. researchgate.net Stronger oxidizing agents or more forcing reaction conditions are typically required for this transformation. Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using 30% hydrogen peroxide. organic-chemistry.org

The oxidation state of the sulfur atom can significantly influence the electronic properties and reactivity of the pyridine ring. The electron-withdrawing nature of the sulfoxide and, to an even greater extent, the sulfone group can impact the regioselectivity of subsequent reactions on the pyridine ring.

Table of Oxidation Reactions of Sulfides

| Starting Material | Reagent | Product | Reference |

| Sulfide | Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Sulfide | Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | organic-chemistry.org |

| Sulfide | m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | organic-chemistry.org |

| Sulfide | Urea-Hydrogen Peroxide | Sulfoxide/Sulfone | organic-chemistry.org |

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, coupled with the directing effects of the ethylsulfanyl and iodo substituents, governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns on Substituted Pyridines

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. youtube.com However, the presence of activating substituents can facilitate EAS reactions.

Sulfonation Studies

The sulfonation of pyridine typically requires harsh conditions, such as fuming sulfuric acid at high temperatures, and often results in low yields of the 3-sulfonic acid. masterorganicchemistry.com The addition of a mercury catalyst can improve the yield of sulfonation. youtube.com

For substituted pyridines, the regioselectivity of sulfonation is directed by the existing substituents. In the case of this compound, the ethylsulfanyl group at the 2-position is an ortho-, para-directing group, while the iodo group at the 3-position is also ortho-, para-directing, albeit a deactivating group. The interplay of these directing effects would likely lead to a complex mixture of products. However, the electron-donating nature of the ethylsulfanyl group would be expected to have a stronger influence on the regioselectivity than the deactivating iodo group.

Nitration Studies

The nitration of pyridine is also a challenging transformation, typically requiring forcing conditions and resulting in low yields of 3-nitropyridine. masterorganicchemistry.comresearchgate.net The reactivity of the pyridine ring towards nitration can be enhanced by the presence of electron-donating groups. youtube.comlibretexts.org For instance, the nitration of pyridine-N-oxide occurs more readily than pyridine itself, yielding 4-nitropyridine-N-oxide. rsc.org

In this compound, the ethylsulfanyl group at the 2-position would direct nitration to the 3- and 5-positions. However, the 3-position is already occupied by an iodo group. The iodo group at the 3-position would direct incoming electrophiles to the 5- and to a lesser extent, the 1- (N-oxidation) and 6-positions. The combined directing effects would likely favor nitration at the 5-position of the pyridine ring.

It is worth noting that direct nitration of some substituted pyridines can be unsuccessful, and alternative strategies, such as nitration via an oxazino pyridine intermediate, have been developed to achieve meta-nitration. acs.org

Nucleophilic Aromatic Substitution Regioselectivity

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. wikipedia.orgyoutube.com The 2- and 4-positions of the pyridine ring are the most activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com

In this compound, the iodo group at the 3-position is a potential leaving group. However, the 3-position is generally less reactive towards SNAr than the 2- and 4-positions. youtube.com The reaction of 3-halopyridines with nucleophiles often requires more forcing conditions, such as microwave heating, to achieve good yields. tandfonline.comtandfonline.com For instance, the reaction of 3-bromopyridine (B30812) with 2-aminoethanethiol gives a low conversion under conventional heating, but a high yield can be obtained with microwave assistance. tandfonline.comtandfonline.com

The regioselectivity of nucleophilic substitution on 3-halopyridines is generally selective for the 3-position, without rearrangement to the 2- or 4-positions, suggesting that the reaction does not proceed through a pyridyne intermediate. sci-hub.se The presence of the ethylsulfanyl group at the 2-position in this compound may influence the reactivity of the 3-position towards nucleophilic attack, but the primary factor governing the regioselectivity would be the position of the leaving group.

Reactions Involving Pyridine N-Oxide Intermediates

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the ring, influencing its reactivity towards various reagents.

The oxidation of this compound to its corresponding N-oxide would likely be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting this compound N-oxide would be a key intermediate for further functionalization.

Pyridine N-oxides are known to be more susceptible to both electrophilic and nucleophilic attack than their parent pyridines. scripps.edu The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. In the case of this compound N-oxide, the C2 position is already substituted. Therefore, nucleophilic attack would be anticipated at the C4 and C6 positions.

Furthermore, the N-oxide can be activated by various reagents, such as acetic anhydride (B1165640) or phosphorus oxychloride, to facilitate nucleophilic substitution. For instance, treatment with a nucleophile in the presence of an activating agent could lead to the displacement of a suitable leaving group. However, without experimental data, predicting the precise outcome of such reactions for this specific molecule is speculative.

Deoxygenation of the N-oxide, typically using reagents like phosphorus trichloride (B1173362) or triphenylphosphine, would regenerate the parent pyridine, a common strategy in multi-step syntheses. arkat-usa.org

A review of general pyridine N-oxide reactivity suggests a range of potential transformations. arkat-usa.orgresearchgate.net These include rearrangements and cycloaddition reactions, although the specific influence of the ethylsulfanyl and iodo substituents on these pathways for our target molecule remains unelucidated. arkat-usa.orgthieme-connect.de

| Reagent/Condition | Potential Transformation of this compound N-oxide | General Principle |

| m-CPBA or H₂O₂/AcOH | Formation of this compound N-oxide | Oxidation of the pyridine nitrogen. arkat-usa.org |

| Nucleophile (e.g., Nu⁻) | Substitution at C4 or C6 position | Activation of the pyridine ring towards nucleophilic attack by the N-oxide group. scripps.edu |

| PCl₃ or PPh₃ | Deoxygenation to this compound | Removal of the N-oxide group. arkat-usa.org |

| Acetic Anhydride | Potential for rearrangement or substitution | Activation of the N-oxide for further reactions. thieme-connect.de |

Radical Reaction Pathways Involving Pyridine Derivatives

The presence of a carbon-iodine bond in this compound suggests the potential for radical-mediated reactions. The C-I bond is relatively weak and can be cleaved homolytically upon photolysis or by using radical initiators to generate a pyridyl radical.

This pyridyl radical could then participate in various radical reactions. One possibility is an intramolecular radical cyclization if a suitable radical acceptor is present within the molecule or an appended side chain. However, in the absence of such a group, intermolecular reactions would be more likely.

For instance, the pyridyl radical could be trapped by a radical scavenger or participate in a radical-mediated cross-coupling reaction. The field of photoredox catalysis has opened up numerous avenues for the generation and reaction of aryl radicals under mild conditions. It is conceivable that this compound could undergo such transformations.

Radical cycloaddition reactions involving pyridine derivatives have also been reported. nih.gov These reactions often proceed via the formation of a radical species which then adds to an unsaturated partner. While no specific examples involving this compound are available, the general principles of radical chemistry suggest that such pathways could be explored.

| Initiation Method | Potential Radical Intermediate | Potential Subsequent Reaction |

| Photolysis (UV light) | 3-(Ethylsulfanyl)pyridin-2-yl radical | Intermolecular trapping, cross-coupling |

| Radical Initiator (e.g., AIBN) | 3-(Ethylsulfanyl)pyridin-2-yl radical | Addition to alkenes or alkynes |

| Photoredox Catalysis | 3-(Ethylsulfanyl)pyridin-2-yl radical | Various C-C and C-heteroatom bond formations |

It is important to reiterate that the reactions and pathways discussed above are based on established principles of pyridine chemistry and are presented here as plausible, yet hypothetical, scenarios for the reactivity of this compound. Detailed experimental investigations are necessary to confirm these predictions and to fully elucidate the chemical behavior of this specific compound.

Advanced Spectroscopic and Structural Characterization of 2 Ethylsulfanyl 3 Iodo Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Ethylsulfanyl-3-iodo-pyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Proton (¹H) NMR spectroscopy is particularly sensitive to the electronic effects of substituents on the pyridine (B92270) ring. The chemical shifts of the pyridine protons are influenced by the electron-donating or electron-withdrawing nature of the groups attached to the ring.

In a typical ¹H NMR spectrum of a substituted pyridine, the proton at the 6-position (H-6) often appears as a doublet due to coupling with the H-5 proton. The presence of an electron-donating group, such as an amino group, can cause an upfield shift of the H-3 and H-5 signals. plos.org For instance, in a related 4-aminopyridine (B3432731) derivative, the H-6 proton is observed at 7.58 ppm as a doublet. plos.org

The ethylsulfanyl group at the 2-position introduces characteristic signals for the ethyl protons. Typically, a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons would be expected, with their chemical shifts influenced by the sulfur atom and the aromatic ring. For example, in [bis(4-(ethyl)pyridine)iodine(I)]BF4, the ethyl group protons appear as a quartet at 2.82 ppm and a triplet at 1.29 ppm. rsc.org

The following table summarizes typical ¹H NMR chemical shifts for related substituted pyridines.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.3-8.6 | d | ~5.0-6.0 |

| H-5 | ~7.2-7.4 | dd | ~5.0-8.0, ~1.0-2.0 |

| H-6 | ~7.8-8.3 | d | ~7.0-8.0 |

| -SCH₂CH₃ | ~2.8-3.2 | q | ~7.5 |

| -SCH₂CH₃ | ~1.3-1.5 | t | ~7.5 |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents.

The carbon atom bonded to the iodine (C-3) is expected to show a chemical shift in a characteristic range due to the heavy atom effect of iodine. For example, in 2-iodo-2-methylpropane, the carbon attached to iodine appears at a chemical shift of approximately 40.4 ppm. docbrown.info The carbon atom attached to the sulfur of the ethylsulfanyl group (C-2) will also have a distinct chemical shift.

In substituted pyridines, the chemical shifts of the ring carbons can vary significantly. For instance, in [bis(4-(ethyl)pyridine)iodine(I)]BF4, the C-2 and C-6 carbons appear at 149.4 ppm, while the C-3 and C-5 carbons are at 127.9 ppm. rsc.org

The following table provides an estimate of the ¹³C NMR chemical shifts for the carbon atoms in this compound.

| Carbon | Typical Chemical Shift (ppm) |

| C-2 | ~155-165 |

| C-3 | ~90-100 |

| C-4 | ~135-145 |

| C-5 | ~120-130 |

| C-6 | ~148-152 |

| -SCH₂CH₃ | ~25-35 |

| -SCH₂CH₃ | ~10-15 |

Note: These are estimated values and can be influenced by the solvent and specific experimental setup.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the pyridine ring and within the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. plos.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. plos.orgrsc.org This is particularly useful for identifying the connections between the ethylsulfanyl group and the pyridine ring, as well as for assigning the quaternary carbons. For instance, an HMBC spectrum would show a correlation between the methylene protons of the ethyl group and the C-2 carbon of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-S bonds.

Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ range. docbrown.info

C=C and C=N stretching vibrations of the pyridine ring usually occur in the 1400-1600 cm⁻¹ region. scispace.com Coordination to a metal can shift these bands to higher frequencies. scispace.com

C-S stretching vibrations are typically weaker and appear in the 600-800 cm⁻¹ region.

The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. docbrown.info

The following table lists the expected IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C-H Bend | 1365 - 1470 |

| C-S Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₇H₈INS), the expected exact mass can be calculated from the isotopic masses of its constituent atoms. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The presence of iodine, with its characteristic isotopic pattern, would be evident in the spectrum.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule might include:

Loss of the ethyl group (•CH₂CH₃)

Loss of the entire ethylsulfanyl group (•SCH₂CH₃)

Loss of the iodine atom (•I)

Cleavage of the pyridine ring

The analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions helps to piece together the structure of the original molecule. For example, the mass spectrum of 2-iodo-3-pyridinol shows a molecular ion peak corresponding to its molecular weight. nist.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, from which the positions of all atoms can be determined with high precision.

A crystallographic study of this compound would provide definitive information on:

Bond lengths and bond angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyridine ring and the conformation of the ethylsulfanyl group.

Conformation: The preferred orientation of the ethylsulfanyl group relative to the pyridine ring.

Intermolecular interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), or π-π stacking interactions between the pyridine rings, which govern the packing of the molecules in the crystal lattice.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite extensive searches for scholarly articles and data pertaining to its electronic structure, reactivity, and intermolecular interactions, no specific research dedicated to this molecule could be identified.

The initial request for an in-depth article structured around specific computational and theoretical investigations, including quantum chemical calculations, energy frameworks, topological studies, and reactivity analyses, cannot be fulfilled due to the absence of the necessary foundational research.

Searches for computational studies on closely related analogues, such as other 2-thio-substituted or 3-halogenated pyridines, also failed to yield specific data that could be extrapolated to provide a scientifically rigorous analysis of this compound without engaging in speculation. While general principles of computational chemistry are well-established for pyridine systems, the unique electronic and steric effects of the ethylsulfanyl and iodo substituents at the 2 and 3 positions, respectively, would require a dedicated study to be characterized accurately.

For instance, a comparative analysis of gas-phase versus solution-phase reactivity, a requested component of the article, has been performed on related but distinct pyridine derivatives like dehydropyridinium cations. However, the findings from these studies cannot be directly and accurately applied to this compound without a specific computational model for this exact molecule.

Therefore, without any available research data, it is not possible to generate the detailed, informative, and scientifically accurate article as per the user's stringent requirements. The creation of such an article would necessitate original research involving sophisticated computational modeling, which is beyond the scope of this information retrieval and generation process.

Advanced Applications in Organic Synthesis and Functional Material Science

A Versatile Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the carbon-iodine bond in 2-Ethylsulfanyl-3-iodo-pyridine, often activated by palladium catalysis, alongside the directing and stabilizing influence of the ethylsulfanyl group, renders it an exceptional starting material for the synthesis of intricate heterocyclic systems. researchgate.net This strategic functionality allows for sequential and site-selective reactions, enabling the construction of diverse and complex molecular frameworks.

Gateway to Fused Pyridine (B92270) Systems

The development of fused pyridine systems is of significant interest due to their prevalence in biologically active compounds and functional materials. This compound serves as a key intermediate in the synthesis of these valuable scaffolds, including furo[3,2-c]pyridines and imidazo[4,5-c]pyridines.

Furo[3,2-c]pyridines: These heterocycles are recognized as important pharmacophores with potential applications as antipsychotic agents and are present in various natural products. beilstein-journals.orgnih.gov The synthesis of furo[3,2-c]pyridine (B1313802) derivatives can be achieved through palladium-catalyzed coupling reactions of appropriately substituted pyridine precursors. For instance, the Sonogashira coupling of a halo-pyridinol with a terminal alkyne, followed by an intramolecular cyclization, is a common strategy. nih.gov While direct examples starting from this compound are not explicitly detailed in the provided context, its structure is analogous to precursors used in these synthetic routes. The iodo- and a sulfur-containing group lend themselves to similar palladium-catalyzed cross-coupling and subsequent cyclization strategies.

Imidazo[4,5-c]pyridines: This class of fused heterocycles is structurally analogous to purines and has been investigated for a range of biological activities, including their potential as anticancer agents. nih.govnih.gov The synthesis of the imidazo[4,5-c]pyridine ring system can be achieved through the cyclization of appropriately substituted diaminopyridines. nih.gov The 2-ethylsulfanyl and 3-iodo substituents on the pyridine ring of the title compound can be chemically manipulated to introduce the necessary amine functionalities required for the cyclization to form the imidazole (B134444) ring.

Crafting Multifunctional Pyridine Derivatives

The distinct reactivity of the iodo and ethylsulfanyl groups on the pyridine ring allows for the stepwise and selective introduction of various functional groups. This capability is crucial for the synthesis of multifunctional pyridine derivatives with finely-tuned electronic and steric properties. researchgate.net The iodine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can further modulate the electronic properties of the pyridine ring and participate in additional chemical transformations. nih.gov This dual reactivity allows for the creation of a diverse library of pyridine derivatives with tailored functionalities for specific applications.

Building Blocks for Bioactive Scaffolds and Agrochemicals

The pyridine ring is a common motif in a multitude of biologically active compounds and agrochemicals. researchgate.netnih.govresearchgate.net The strategic functionalization of this compound makes it a valuable intermediate in the synthesis of these important molecules. mdpi.com The ability to introduce a variety of substituents at the 3-position via the iodo group, combined with the influence of the 2-ethylsulfanyl moiety, allows for the construction of novel molecular scaffolds with potential therapeutic or pesticidal properties. nih.gov For example, the introduction of specific pharmacophores through cross-coupling reactions can lead to the development of new drug candidates. google.com Similarly, in the agrochemical field, the pyridine core is found in numerous herbicides, insecticides, and fungicides, and the derivatization of intermediates like this compound is a key strategy for the discovery of new and more effective crop protection agents. nih.govgoogle.com

Synthetic Pathways to Pyridine Alkaloids

Pyridine alkaloids represent a diverse class of natural products with a wide range of biological activities, many of which have implications for the central nervous system. nih.govnih.govdoi.org The synthesis of these complex molecules often relies on the use of functionalized pyridine intermediates. mdpi.comresearchgate.net While a direct synthetic route from this compound to a specific pyridine alkaloid is not explicitly outlined, its structure provides a versatile platform for such endeavors. The iodo group allows for the introduction of alkyl or aryl side chains, which are common features of many pyridine alkaloids, through various coupling reactions. nih.gov Subsequent modification of the ethylsulfanyl group and further elaboration of the pyridine ring could provide access to the complex ring systems characteristic of many of these natural products.

Strategies for Functional Material Development

The unique electronic and structural features of pyridine derivatives make them attractive candidates for the development of advanced functional materials. The incorporation of the this compound core into larger molecular or polymeric structures can impart desirable optical, electronic, or self-assembly properties.

The ability to functionalize the pyridine ring at two distinct positions allows for the creation of tailored building blocks for supramolecular chemistry and materials science. For instance, the introduction of chromophores or electroactive moieties through cross-coupling reactions at the 3-position can lead to the development of novel dyes, sensors, or components for organic electronic devices. The sulfur atom in the ethylsulfanyl group can also act as a coordination site for metal ions, opening up possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas storage properties.

Investigation in Catalytic Systems and Ligand Design

The pyridine nitrogen and the sulfur atom of the ethylsulfanyl group in this compound and its derivatives present potential coordination sites for metal centers, making them interesting candidates for ligand design in catalysis. The electronic properties of the pyridine ring, which can be modulated by the substituents, can influence the catalytic activity of the resulting metal complexes.

While specific applications of this compound as a ligand are not detailed in the provided information, its structural motifs are found in ligands used in various catalytic systems. For example, pyridine-based ligands are widely used in asymmetric catalysis and transition metal-catalyzed cross-coupling reactions. researchgate.net The development of new ligands based on the this compound scaffold could lead to catalysts with novel reactivity or selectivity. The ability to easily modify the substituents on the pyridine ring offers a straightforward approach to tuning the steric and electronic properties of the ligand, which is a key aspect of catalyst development.

Q & A

Basic Research Questions

What are the standard synthetic protocols for 2-Ethylsulfanyl-3-iodo-pyridine, and how can reaction conditions be optimized?

The synthesis typically involves substitution reactions at the pyridine ring. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid, while the ethylsulfanyl group is introduced via nucleophilic substitution with sodium ethanethiolate. Key parameters include temperature (60–80°C for 12–24 hours) and solvent polarity (e.g., DMF enhances nucleophilicity). Optimization requires monitoring by TLC or HPLC to minimize byproducts like over-iodinated derivatives .

What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming substitution patterns. The ethylsulfanyl group shows a triplet near δ 1.3 ppm (CH) and a quartet near δ 2.9 ppm (CH), while the pyridine protons resonate between δ 7.5–8.5 ppm.

- X-ray crystallography : Resolves steric effects of the bulky iodine and ethylsulfanyl groups, as seen in similar pyridine derivatives (e.g., bond angles of 119.7–121.7° for C–S–C linkages) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H] at m/z 279.96) and fragments like loss of ethylsulfanyl (–SCHCH) .

Advanced Research Questions

How do steric and electronic effects of the ethylsulfanyl and iodo substituents influence cross-coupling reactions?

The iodo group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids), but steric hindrance from the ethylsulfanyl group can reduce yields. Strategies include:

- Using bulky ligands (e.g., XPhos) to stabilize the Pd intermediate.

- Increasing reaction temperatures (80–100°C) to overcome activation barriers.

Contradictory data on coupling efficiency (e.g., 40–75% yields in similar compounds) may arise from solvent choice (toluene vs. dioxane) or moisture sensitivity of the iodo-pyridine .

How can conflicting crystallographic and computational data on bond lengths/angles be resolved?

For example, X-ray data for analogous compounds show C–S bond lengths of 1.74–1.78 Å , while DFT calculations may predict shorter bonds (1.71 Å). This discrepancy arises from crystal packing forces versus gas-phase approximations. To resolve:

- Compare multiple crystallographic datasets (e.g., Cambridge Structural Database).

- Perform periodic DFT calculations incorporating crystal lattice effects .

What strategies are recommended for analyzing bioactivity data contradictions in derivatives of this compound?

While specific data for this compound are limited, related pyridine-sulfanyl derivatives show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). Contradictions in potency may stem from:

- Solubility differences : Use logP calculations (e.g., ClogP ≈ 2.5) to adjust DMSO/water ratios in assays.

- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation .

How can the reactivity of the iodo group be leveraged for selective functionalization?

The 3-iodo position is highly reactive in:

- Buchwald-Hartwig aminations with primary amines (Pd(dba), Xantphos, 110°C).

- Cyanation using CuCN/KCN under microwave irradiation (150°C, 30 minutes).

Monitor selectivity via LC-MS to avoid competing reactions at the ethylsulfanyl group .

Data Contradiction and Methodological Challenges

How should researchers address discrepancies in reported yields for substitution reactions at the 3-iodo position?

Conflicting yields (e.g., 50% vs. 80%) may arise from:

- Oxygen sensitivity : Use Schlenk lines for moisture/air-sensitive reagents.

- Purification methods : Compare column chromatography (silica) vs. recrystallization (hexane/EtOAc).

- Starting material purity : Validate via H NMR integration of the pyridine protons .

What experimental designs are optimal for studying the electronic effects of substituents on pyridine ring aromaticity?

- DFT calculations : Analyze NBO charges to quantify electron-withdrawing/donating effects.

- UV-Vis spectroscopy : Compare λ shifts in π→π* transitions (e.g., iodine’s heavy atom effect increases absorbance near 270 nm).

- Electrochemical studies : Measure reduction potentials (e.g., E ≈ –1.2 V vs. Ag/AgCl) to assess electron-deficient character .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.